N-(4-Fluorophenyl)-4-methyl-1-piperidinecarboxamide is a synthetic compound that has been identified as an impurity in the synthesis of Atorvastatin. While the compound itself has not been extensively studied for its own pharmacological properties, its presence as an impurity highlights the importance of understanding its formation and potential impact on the synthesis and purity of Atorvastatin.
1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- is a chemical compound characterized by its piperidine structure, which includes a carboxamide functional group and a fluorophenyl substituent. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is synthesized through various chemical methods, often involving the modification of piperidine derivatives. Its synthesis and applications have been discussed in scientific literature and patent filings, highlighting its relevance in drug discovery and development.
1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- can be classified as:
The synthesis of 1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- typically involves several key steps:
The synthesis often requires specific conditions such as:
The molecular structure of 1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- can be represented as follows:
This structure features:
1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- primarily relates to its interactions with biological targets, such as receptors or enzymes.
Quantitative data regarding binding affinities (e.g., Ki values) would be essential for understanding its pharmacological profile but may vary based on experimental conditions.
1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl- has several scientific applications:
This compound represents a significant area of interest within chemical and pharmaceutical research, with ongoing studies aimed at elucidating its full potential and mechanisms of action.
Systematic Nomenclature and Molecular PropertiesThe compound is systematically named as 1-Piperidinecarboxamide, N-(4-fluorophenyl)-4-methyl-, reflecting the methyl group at the 4-position of the piperidine ring and the 4-fluorophenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₃H₁₇FN₂O, with a molecular weight of 236.29 g/mol. The presence of the 4-fluorophenyl group significantly influences electronic distribution, enhancing dipole moments and influencing crystal packing, while the methyl group contributes to steric modulation of the piperidine ring's chair conformation [2] [6].
Structural Features and Spectroscopic Signatures
Table 1: Key Physicochemical Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₇FN₂O |
Molecular Weight | 236.29 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, piperidine N, F) |
Topological Polar Surface Area | ~41.6 Ų |
logP (Calculated) | ~2.1 (moderate lipophilicity) |
Origins as a Calcium Channel ModifierEarly research into piperidine carboxamides targeted T-type calcium channel blockade for hypertension treatment. Derivatives like N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (IC₅₀ = 0.32 μM) demonstrated that fluorinated aryl groups significantly enhanced inhibitory potency and reduced reflex tachycardia compared to non-fluorinated analogs. The 4-methylpiperidine motif emerged as critical for channel binding, with C4-methylation improving metabolic stability without compromising activity [1].
Structure-Activity Relationship (SAR) Evolution
Table 2: Key Historical Derivatives and Activities
Compound | Biological Target | Potency (IC₅₀/GI₅₀) | Role in SAR Development |
---|---|---|---|
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | T-type Ca²⁺ channel | 0.32 μM | Established fluorine efficacy |
N-(3,4,5-trimethoxybenzyl)piperidine-4-carboxamide | 5-HT2A receptor | 4.8 nM (Ki) | Validated CNS penetrance |
1-(Bis(4-fluorophenyl)methyl)piperazine carboxamide | Anticancer lead | 4.36 μM (GI₅₀) | Demonstrated fluorinated aryl synergy |
Synthetic MethodologiesEarly routes involved:
Central Nervous System (CNS) Drug DiscoveryThe compound serves as a precursor for 5-HT2A receptor antagonists, critical in treating depression, migraines, and schizophrenia. Structural analogs like 4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 724455-68-9) leverage the fluorophenyl-carboxamide motif for enhanced blood-brain barrier penetration and receptor affinity (Ki < 10 nM). Hybridization with tricyclic moieties further optimizes pharmacokinetics [3] [6].
Oncology ApplicationsBenzhydrylpiperazine carboxamides incorporating the 4-fluorophenyl group exhibit anticancer properties. For example, piperazinylacetamides derived from 1-(bis(4-fluorophenyl)methyl)piperazine show GI₅₀ values of ~4.36 μM against solid tumors, where the fluorinated aryl groups disrupt microtubule assembly or kinase signaling .
Targeted Protein Modulation
Synthetic InnovationsRecent advances include:
Table 3: Emerging Therapeutic Derivatives
Derivative Class | Therapeutic Area | Key Structural Feature | Advantage |
---|---|---|---|
4-(4-Fluorophenyl)piperazine-1-carboxamide | Neuropsychiatry | Fluorophenyl-piperazine carboxamide | Enhanced 5-HT2A selectivity |
N-Cyclohexyl-1-(bis(4-fluorophenyl)methyl)piperidine-4-carboxamide | Metabolic disease | Difluorobenhydryl group | Dual CB1/11β-HSD1 inhibition |
Piperazinyl-nitrobenzenesulfonamide hybrids | Antimicrobial/Oncology | Hybrid sulfonamide-carboxamide | Multi-target engagement |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3